molecular formula C21H22FNO2 B12890322 7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one CAS No. 923022-58-6

7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one

Cat. No.: B12890322
CAS No.: 923022-58-6
M. Wt: 339.4 g/mol
InChI Key: OZRULVGTJZMXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a butyl group, a fluoro substituent, and a methoxyphenylmethyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinolines with different functional groups.

Scientific Research Applications

7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one: Lacks the butyl group, which may affect its chemical properties and biological activities.

    7-Butyl-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one: Lacks the fluoro substituent, which may influence its reactivity and interactions with molecular targets.

Uniqueness

7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butyl group, fluoro substituent, and methoxyphenylmethyl group makes it distinct from other isoquinoline derivatives.

Properties

CAS No.

923022-58-6

Molecular Formula

C21H22FNO2

Molecular Weight

339.4 g/mol

IUPAC Name

7-butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one

InChI

InChI=1S/C21H22FNO2/c1-3-4-5-17-12-19-16(13-20(17)22)10-11-23(21(19)24)14-15-6-8-18(25-2)9-7-15/h6-13H,3-5,14H2,1-2H3

InChI Key

OZRULVGTJZMXNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C2C=CN(C(=O)C2=C1)CC3=CC=C(C=C3)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.